molecular formula C18H16N2O2S B1505098 Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate CAS No. 54167-92-9

Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate

Cat. No.: B1505098
CAS No.: 54167-92-9
M. Wt: 324.4 g/mol
InChI Key: WKQJVVLIIDJSCG-UHFFFAOYSA-N
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Description

Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate (CAS No. 54167-92-9) is a thiazole-derived carbamate compound with the molecular formula C₁₈H₁₆N₂O₂S and a molecular weight of 324.403 g/mol . Its structure features a thiazole ring substituted with a methyl group at position 2, a phenyl group at position 4, and a benzyl carbamate moiety at position 5 (Figure 1).

Properties

IUPAC Name

benzyl N-(2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O2S/c1-13-19-16(15-10-6-3-7-11-15)17(23-13)20-18(21)22-12-14-8-4-2-5-9-14/h2-11H,12H2,1H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKQJVVLIIDJSCG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(S1)NC(=O)OCC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60700852
Record name Benzyl (2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54167-92-9
Record name Benzyl (2-methyl-4-phenyl-1,3-thiazol-5-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60700852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article synthesizes findings from various studies to elucidate the biological activity of this compound, including its mechanisms of action, efficacy against different cell lines, and structure-activity relationships (SAR).

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its diverse biological properties. The thiazole moiety is often associated with various pharmacological activities, including anticancer and antimicrobial effects. The presence of the carbamate group enhances its solubility and bioavailability.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been tested on several human cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), HT29 (colon cancer), and Karpas299 (lymphoma).
Cell LineIC50 Value (µM)Observations
A5495.67Significant growth inhibition
HeLa4.32Moderate cytotoxicity observed
HT292.01Outstanding growth inhibitory effects
Karpas2996.50Effective at higher concentrations

The compound exhibited particularly potent activity against HT29 cells, with an IC50 value of 2.01 µM, indicating strong antiproliferative effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown notable antimicrobial activity. Studies indicate:

  • Microbial Strains Tested : The compound was evaluated against a range of bacterial strains such as E. coli, S. aureus, and fungal strains like Candida albicans.
Microbial StrainMinimum Inhibitory Concentration (MIC) (µg/mL)Observations
E. coli15Moderate inhibition
S. aureus10Significant inhibition
C. albicans12Effective antifungal activity

The compound demonstrated effective inhibition against both bacterial and fungal strains, suggesting its potential as a broad-spectrum antimicrobial agent .

The mechanisms underlying the biological activities of this compound are still under investigation but may involve:

  • Inhibition of Cell Proliferation : The compound appears to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.
  • Antimicrobial Mechanisms : It may disrupt microbial cell membranes or inhibit vital metabolic pathways, although specific pathways remain to be elucidated.

Structure-Activity Relationship (SAR)

Studies on related thiazole compounds have provided insights into the SAR for this compound:

  • Substituents on the Thiazole Ring : Variations in substituents at different positions on the thiazole ring significantly influence biological activity.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity to target proteins, which is crucial for both anticancer and antimicrobial activities .

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to controls, supporting its potential as an effective therapeutic agent.
  • Combination Therapy : Preliminary data suggest that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects.

Scientific Research Applications

Anticancer Properties

BMPTC and its derivatives have been studied for their anticancer activities. Research indicates that thiazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the synthesis of thiazole-integrated compounds that demonstrated promising activity against human glioblastoma and melanoma cells, with some compounds showing IC50 values as low as 2.01 µM . The presence of specific substituents on the thiazole ring appears to enhance the anticancer efficacy of these compounds.

CompoundCell Line TestedIC50 Value (µM)
BMPTCU251 (glioblastoma)2.01
Derivative AWM793 (melanoma)5.71
Derivative BMCF-7 (breast cancer)6.14

Antimicrobial Activity

BMPTC has also shown potential as an antimicrobial agent. Various thiazole derivatives have been synthesized and tested against a range of bacterial strains, demonstrating superior activity compared to standard antibiotics like ampicillin and streptomycin . The structural modifications on the thiazole ring are crucial for enhancing antibacterial properties.

CompoundBacterial Strain TestedActivity Comparison
BMPTCStaphylococcus aureus10-fold more potent than streptomycin
Derivative CEscherichia coli56-fold more potent than ampicillin

Anti-inflammatory Effects

The anti-inflammatory potential of BMPTC has been explored through its action on various inflammatory pathways. Compounds based on thiazole structures have been identified to modulate the NF-κB signaling pathway, which is critical in the inflammatory response . Some derivatives have shown a sustained activation of NF-κB, suggesting their role in managing inflammatory diseases.

Mechanistic Insights and Structure-Activity Relationships

The efficacy of BMPTC is influenced by its molecular structure. Studies have indicated that specific functional groups attached to the thiazole moiety significantly affect biological activity. For example, the introduction of electron-withdrawing groups tends to enhance anticancer properties, while hydrophobic substituents can improve antimicrobial activity .

Key Factors Influencing Activity:

  • Substituents: Electron-withdrawing groups increase potency.
  • Hydrophobicity: Enhances interaction with microbial membranes.
  • Ring Modifications: Altered ring systems can lead to improved selectivity against cancer cells.

Case Studies

Several case studies illustrate the successful application of BMPTC derivatives in drug development:

  • Case Study on Anticancer Activity:
    • Researchers synthesized a series of thiazole derivatives and evaluated their cytotoxicity against multiple cancer cell lines, finding that certain substitutions led to enhanced selectivity and potency .
  • Case Study on Antimicrobial Efficacy:
    • A study demonstrated that newly synthesized phenylthiazole derivatives exhibited significant antibacterial activity against resistant strains, highlighting their potential as new therapeutic agents .

Comparison with Similar Compounds

Thiazole carbamates and their derivatives exhibit diverse properties depending on substituent variations. Below is a detailed comparison of Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate with structurally related compounds, focusing on substituent effects, physical properties, and synthetic routes.

Substituent Variations and Physical Properties

A study synthesizing 18 carbamate derivatives () highlights how substituents on the thiazole ring or aromatic groups influence physical and spectral properties. Key examples include:

Compound Name Substituents (Thiazole Positions) Melting Point (°C) Molecular Weight (g/mol) Notable Spectral Data (¹H NMR, δ ppm)
This compound 2-Me, 4-Ph 324.40 Not reported in evidence
4-Nitrophenyl derivative (4f) 4-NO₂Ph 206–208 ~390* Aromatic protons at 7.5–8.3 ppm
4-Bromophenyl derivative 4-BrPh 192–194 ~400* Br substituent shifts in ¹³C NMR
3-Methoxyphenyl derivative 3-OMePh 178–180 ~354* Methoxy protons at 3.8 ppm

*Estimated based on molecular formula.

Key Observations :

  • Electron-withdrawing groups (e.g., NO₂, Br) increase molecular weight and often elevate melting points due to enhanced intermolecular interactions .
  • Electron-donating groups (e.g., OMe) reduce melting points slightly, likely due to decreased polarity.
  • The absence of melting point data for the target compound suggests further experimental characterization is needed.
Benzoyl-Substituted Thiazoles

A compound in , Benzyl ((5-benzoyl-4-phenylthiazol-2-yl)methyl)carbamate , differs by having a benzoyl group at position 5 and a methylene carbamate linkage. This structural variation may alter reactivity; for example, the benzoyl group could participate in conjugation, affecting electronic properties and solubility .

Heterocyclic Modifications

In , 2-(Benzo[d][1,3]dioxol-5-yloxy)-N-(5-benzoyl-4-phenylthiazol-2-yl)-2-methylpropanamide incorporates a benzo-dioxolyloxy group.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate
Reactant of Route 2
Reactant of Route 2
Benzyl 2-methyl-4-phenylthiazol-5-ylcarbamate

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